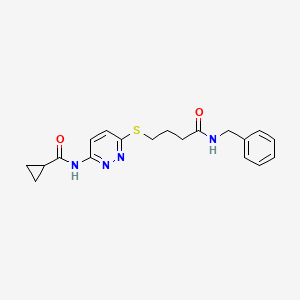

N-(6-((4-(benzylamino)-4-oxobutyl)thio)pyridazin-3-yl)cyclopropanecarboxamide

Description

N-(6-((4-(Benzylamino)-4-oxobutyl)thio)pyridazin-3-yl)cyclopropanecarboxamide is a synthetic small molecule characterized by a pyridazine core substituted with a thioether-linked butyl chain bearing a benzylamino-oxo group and a cyclopropanecarboxamide moiety. The pyridazine ring, a nitrogen-rich heterocycle, and the cyclopropane group may influence its pharmacokinetic properties, such as metabolic stability and membrane permeability .

Properties

IUPAC Name |

N-[6-[4-(benzylamino)-4-oxobutyl]sulfanylpyridazin-3-yl]cyclopropanecarboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N4O2S/c24-17(20-13-14-5-2-1-3-6-14)7-4-12-26-18-11-10-16(22-23-18)21-19(25)15-8-9-15/h1-3,5-6,10-11,15H,4,7-9,12-13H2,(H,20,24)(H,21,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGSDYYMIAMZCPI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)NC2=NN=C(C=C2)SCCCC(=O)NCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-((4-(benzylamino)-4-oxobutyl)thio)pyridazin-3-yl)cyclopropanecarboxamide typically involves multiple steps:

Formation of the Pyridazine Core: The pyridazine ring can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or other suitable precursors.

Introduction of the Benzylamino Group: This step involves the nucleophilic substitution of a halogenated pyridazine derivative with benzylamine under basic conditions.

Attachment of the Cyclopropanecarboxamide Moiety: The final step involves the coupling of the substituted pyridazine with cyclopropanecarboxylic acid or its derivatives, often using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the amide bond formation.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(6-((4-(benzylamino)-4-oxobutyl)thio)pyridazin-3-yl)cyclopropanecarboxamide can undergo various chemical reactions, including:

Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The benzylamino group can participate in nucleophilic substitution reactions, potentially allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Benzylamine, halogenated pyridazine derivatives.

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted pyridazine derivatives.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Potential use in studying enzyme interactions and cellular pathways.

Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features that may interact with specific biological targets.

Industry: Possible applications in the development of new materials or as intermediates in the synthesis of pharmaceuticals.

Mechanism of Action

The exact mechanism of action for N-(6-((4-(benzylamino)-4-oxobutyl)thio)pyridazin-3-yl)cyclopropanecarboxamide would depend on its specific biological target. Generally, compounds with similar structures may interact with enzymes or receptors, modulating their activity. The benzylamino group could facilitate binding to active sites, while the cyclopropanecarboxamide moiety might influence the compound’s overall conformation and stability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with derivatives reported in recent studies and patents. Below is a detailed comparison based on synthesis, substituent effects, and inferred pharmacological relevance.

Pharmacological Implications

While the target compound’s biological activity is unspecified, analogs 44–47 were developed for prion disease treatment. Their cyclopropanecarboxamide group is hypothesized to enhance blood-brain barrier penetration, a critical feature for neurodegenerative therapeutics .

Patent-Based Insights

A 2023 European patent () describes a pyridazine-containing carboxamide (N-(bis(4-methoxyphenyl)methyl)-6-oxo-2-(pyridazin-3-yl)-1,6-dihydropyrimidine-5-carboxamide) synthesized via multistep coupling and cyclization. Although structurally distinct, this patent highlights the therapeutic relevance of pyridazine-carboxamide hybrids and suggests scalable synthetic routes that could be adapted for the target compound .

Biological Activity

N-(6-((4-(benzylamino)-4-oxobutyl)thio)pyridazin-3-yl)cyclopropanecarboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of diabetes and cancer research. This article explores its biological activity, mechanism of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following structural formula:

Key Properties

| Property | Value |

|---|---|

| Molecular Weight | 370.5 g/mol |

| Molecular Formula | C19H22N4O2S |

| CAS Number | 1021253-46-2 |

The biological activity of this compound is hypothesized to involve interactions with specific enzymes or receptors, modulating their activity. The benzylamino group may enhance binding to active sites, while the cyclopropanecarboxamide moiety contributes to the compound's stability and conformation.

Antidiabetic Effects

Recent studies indicate that derivatives of this compound may exhibit protective effects on pancreatic β-cells against endoplasmic reticulum (ER) stress. ER stress is known to contribute to β-cell dysfunction in diabetes. In a related study, a compound with a similar scaffold demonstrated maximal β-cell protective activity with an EC50 value of , indicating high potency in preventing β-cell death under stress conditions .

Anticancer Activity

There is emerging evidence suggesting that compounds with similar structures may have anticancer properties. The mechanism often involves the induction of apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of apoptotic signals.

Case Studies

- Study on β-cell Protection : A series of experiments demonstrated that compounds structurally related to this compound effectively reduced apoptosis in INS-1 cells subjected to ER stress. The treatment significantly inhibited cleavage of caspase-3 and PARP, markers of apoptosis .

- Anticancer Screening : In vitro studies have shown that similar compounds can inhibit the proliferation of various cancer cell lines. For instance, a derivative was tested against breast cancer cell lines, exhibiting significant cytotoxicity at low micromolar concentrations.

Q & A

Q. Characterization Methods :

- Nuclear Magnetic Resonance (NMR) : Confirms regiochemistry and functional group integration (e.g., benzyl protons at δ 7.2–7.4 ppm, cyclopropane protons as a multiplet at δ 1.0–1.5 ppm) .

- Mass Spectrometry (MS) : Validates molecular weight (e.g., ESI-MS m/z 413.51 [M+H]⁺) .

- X-ray Crystallography : Resolves 3D conformation and hydrogen-bonding patterns in crystalline form .

Basic: Which spectroscopic techniques are critical for verifying structural purity and functional group integrity?

Methodological Answer:

- ¹H/¹³C NMR : Identifies proton environments (e.g., pyridazine C-H signals at δ 8.5–9.5 ppm) and carbon backbone .

- Infrared (IR) Spectroscopy : Detects carbonyl stretches (amide C=O at ~1650–1700 cm⁻¹) and thioether C-S bonds (~650 cm⁻¹) .

- High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>95% for biological assays) using reverse-phase C18 columns and UV detection at 254 nm .

Advanced: How can computational methods guide the design of derivatives with enhanced bioactivity?

Methodological Answer:

- Quantum Chemical Calculations : Predict reactivity of functional groups (e.g., sulfur in thioether) using density functional theory (DFT) to optimize bond dissociation energies .

- Molecular Docking : Screens derivatives against target proteins (e.g., kinases) using software like AutoDock Vina. For example, the cyclopropane moiety may enhance hydrophobic binding in kinase ATP pockets .

- ADMET Prediction : Tools like SwissADME assess pharmacokinetic properties (e.g., logP ~2.5 for optimal membrane permeability) .

Q. Example Workflow :

Generate derivative library via in silico substitution of benzyl or pyridazine groups.

Rank candidates by docking scores and synthetic feasibility.

Validate top candidates experimentally .

Advanced: How can statistical experimental design resolve contradictions in reported bioactivity data?

Methodological Answer:

Contradictions (e.g., varying IC₅₀ values in kinase inhibition assays) may arise from:

- Assay Variability : Differences in ATP concentrations or incubation times.

- Impurity Effects : Trace intermediates (e.g., unreacted thiols) may inhibit off-target proteins.

Q. Resolution Strategies :

- Design of Experiments (DoE) : Use factorial designs to test variables (e.g., pH, temperature) and identify critical factors. For example, a 2³ factorial design can optimize reaction yield while minimizing byproducts .

- Orthogonal Assays : Validate activity across multiple platforms (e.g., fluorescence polarization vs. radiometric assays) .

- Batch Analysis : Compare HPLC purity data with bioactivity trends to rule out impurity interference .

Advanced: What methodologies address thermal instability during synthesis or storage?

Methodological Answer:

- Thermogravimetric Analysis (TGA) : Measures decomposition onset temperature (e.g., >150°C indicates stability for room-temperature storage) .

- Lyophilization : Stabilizes the compound as a lyophilized powder under inert gas (argon) to prevent oxidation .

- Accelerated Stability Studies : Store at 40°C/75% RH for 4 weeks and monitor degradation via HPLC .

Q. Example Optimization Parameters :

- Temperature : 60–80°C for amide coupling (avoids cyclopropane ring strain).

- Solvent : Switch from DMF to acetonitrile for easier post-reaction purification .

Advanced: What strategies validate target engagement in cellular assays?

Methodological Answer:

- Cellular Thermal Shift Assay (CETSA) : Confirm compound binding to intracellular kinases by measuring protein thermal stabilization .

- Knockdown/Rescue Experiments : Use siRNA to silence the target kinase; rescue with a wild-type (but not mutant) kinase should restore phenotype .

- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) in vitro with purified kinase domains .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.